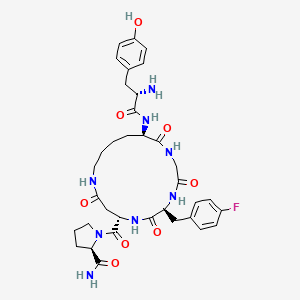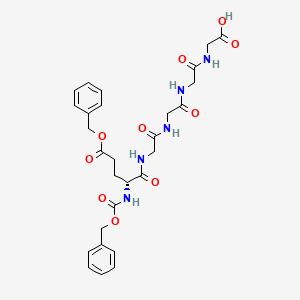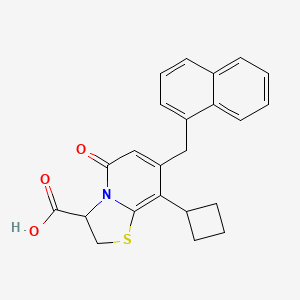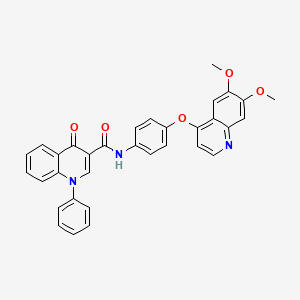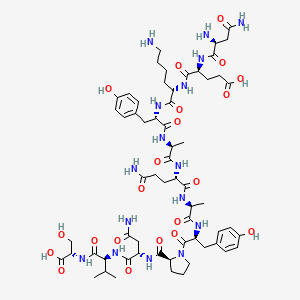
p53 (17-26), FITC labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p53 (17-26), FITC labeled: is a synthetic peptide derived from the tumor suppressor protein p53. This peptide consists of amino acids 17 to 26 of the p53 protein and is labeled with fluorescein isothiocyanate (FITC) through an LC spacer. The p53 protein plays a crucial role in maintaining genome stability and preventing cancer development by regulating cell cycle and apoptosis. The FITC labeling allows for the visualization and tracking of the peptide in various biological assays, making it a valuable tool in cancer research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p53 (17-26), FITC labeled involves solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes the following steps:
Coupling: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Elongation: Subsequent amino acids are coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin.
FITC Labeling: The peptide is labeled with fluorescein isothiocyanate through an LC spacer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, with rigorous quality control measures in place .
化学反应分析
Types of Reactions: p53 (17-26), FITC labeled primarily undergoes the following types of reactions:
Substitution Reactions: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.
Conjugation Reactions: The FITC label can be conjugated to other molecules or surfaces for various applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amino acid analogs and coupling agents are used under mild conditions to avoid peptide degradation.
Conjugation Reactions: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for conjugation reactions.
Major Products Formed:
Substitution Reactions: Modified peptides with altered amino acid sequences.
Conjugation Reactions: FITC-labeled peptides conjugated to other molecules or surfaces
科学研究应用
Chemistry:
Fluorescent Labeling: p53 (17-26), FITC labeled is used as a fluorescent probe in various chemical assays to study peptide interactions and binding affinities.
Biology:
Cellular Imaging: The FITC label allows for the visualization of the peptide in live cells, aiding in the study of cellular uptake and localization.
Protein-Protein Interactions: The peptide is used to investigate interactions between p53 and its binding partners, such as Mdm-2.
Medicine:
Cancer Research: this compound is utilized in cancer research to study the role of p53 in tumor suppression and to develop potential therapeutic strategies.
Industry:
作用机制
Molecular Targets and Pathways: p53 (17-26), FITC labeled exerts its effects by binding to the Mdm-2 protein, a negative regulator of p53. This binding inhibits the interaction between p53 and Mdm-2, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest or apoptosis in response to cellular stress or DNA damage. The FITC label allows for the tracking of the peptide’s localization and interactions within cells .
相似化合物的比较
p53 (17-26) Unlabeled: This peptide lacks the FITC label and is used in studies where fluorescence is not required.
p53 (1-16) FITC Labeled: This peptide consists of amino acids 1 to 16 of p53 and is also labeled with FITC. It is used to study different regions of the p53 protein.
p53 (17-26) Biotin Labeled: This peptide is labeled with biotin instead of FITC and is used in applications requiring biotin-streptavidin interactions.
Uniqueness: p53 (17-26), FITC labeled is unique due to its specific amino acid sequence and fluorescent labeling. The FITC label provides a convenient and versatile tool for visualizing and tracking the peptide in various biological assays. Its ability to bind to Mdm-2 and stabilize p53 makes it a valuable tool in cancer research and drug development .
属性
分子式 |
C87H113N15O22S |
|---|---|
分子量 |
1753.0 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H113N15O22S/c1-45(2)34-62(75(89)112)95-78(115)63(35-46(3)4)96-76(113)60(22-15-16-32-88)94-81(118)66(38-50-43-91-59-21-14-13-20-54(50)59)98-79(116)64(36-47(5)6)97-82(119)67(42-73(110)111)99-83(120)68(44-103)101-80(117)65(37-49-18-10-8-11-19-49)100-84(121)74(48(7)104)102-77(114)61(30-31-72(108)109)93-71(107)23-12-9-17-33-90-86(125)92-51-24-27-56-55(39-51)85(122)124-87(56)57-28-25-52(105)40-69(57)123-70-41-53(106)26-29-58(70)87/h8,10-11,13-14,18-21,24-29,39-41,43,45-48,60-68,74,91,103-106H,9,12,15-17,22-23,30-38,42,44,88H2,1-7H3,(H2,89,112)(H,93,107)(H,94,118)(H,95,115)(H,96,113)(H,97,119)(H,98,116)(H,99,120)(H,100,121)(H,101,117)(H,102,114)(H,108,109)(H,110,111)(H2,90,92,125)/t48-,60+,61+,62+,63+,64+,65+,66+,67+,68+,74+/m1/s1 |
InChI 键 |
RBIXFLZTJZPWTB-ILNOWEQPSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


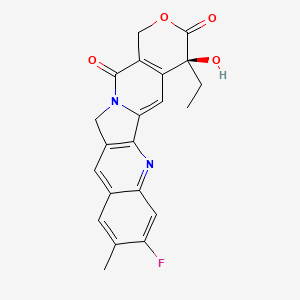

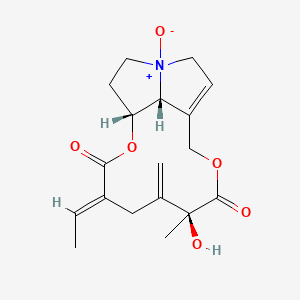

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
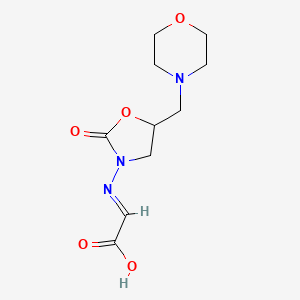
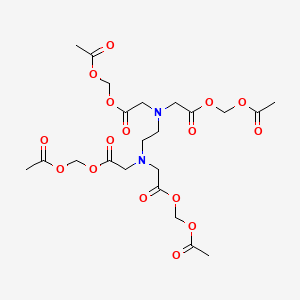
![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
